![molecular formula C13H12F7N3O2 B4165571 N-[1,1-bis(trifluoromethyl)propyl]-2-(4-fluorobenzoyl)hydrazinecarboxamide](/img/structure/B4165571.png)
N-[1,1-bis(trifluoromethyl)propyl]-2-(4-fluorobenzoyl)hydrazinecarboxamide
Overview
Description
N-[1,1-bis(trifluoromethyl)propyl]-2-(4-fluorobenzoyl)hydrazinecarboxamide (also known as BPTES) is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase has been found to be overexpressed in many types of cancer cells, making it a promising target for cancer therapy.
Mechanism of Action
Glutaminase is an enzyme that converts glutamine to glutamate, which is then used to produce ATP and other metabolites. BPTES binds to the active site of glutaminase, preventing it from carrying out its enzymatic function. This leads to a decrease in the production of ATP and other metabolites, which in turn leads to a decrease in cancer cell growth and survival.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, sparing normal cells. This is likely due to the fact that cancer cells are more dependent on glutamine metabolism than normal cells. BPTES has also been shown to induce apoptosis (cell death) in cancer cells, further contributing to its anticancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using BPTES in lab experiments is that it is a small molecule inhibitor, which means that it can easily penetrate cells and tissues. Another advantage is that it is relatively easy to synthesize, making it accessible to many researchers. However, one limitation is that BPTES has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area is the investigation of the synergistic effects of BPTES with other anticancer agents. Additionally, there is interest in exploring the potential of BPTES in combination with immunotherapy for cancer treatment. Finally, there is a need for further research on the mechanisms of resistance to BPTES in cancer cells.
Scientific Research Applications
BPTES has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. BPTES works by inhibiting glutaminase, which leads to a decrease in the production of ATP and other metabolites that are required for cancer cell growth and survival.
properties
IUPAC Name |
1-[(4-fluorobenzoyl)amino]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F7N3O2/c1-2-11(12(15,16)17,13(18,19)20)21-10(25)23-22-9(24)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYLFCSWZNNFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NNC(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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